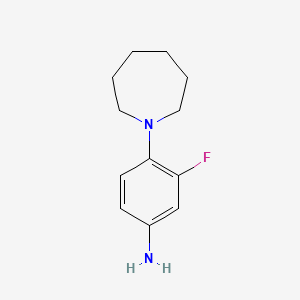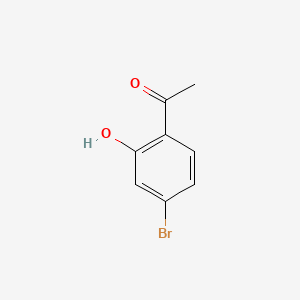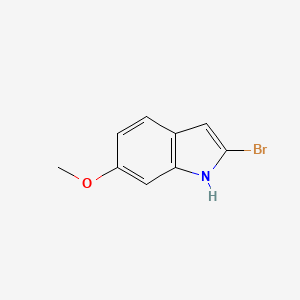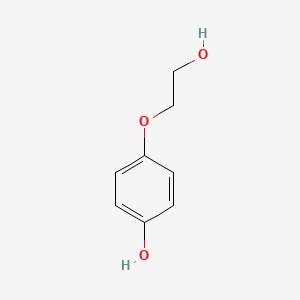
4-(2-Hydroxyethoxy)phenol
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)phenol is a phenolic compound that is structurally related to various other phenolic compounds studied for their potential applications in different fields, including food chemistry, pharmaceuticals, and materials science. The compound is characterized by the presence of a hydroxyethoxy group attached to a phenol moiety, which can participate in various chemical reactions and form adducts with other molecules.
Synthesis Analysis
The synthesis of related phenolic compounds often involves multistep reactions starting from simple precursors such as hydroxybenzaldehyde or methoxyphenol. For instance, 4-(2-chloroethoxy)phenol, a compound structurally similar to 4-(2-Hydroxyethoxy)phenol, can be synthesized from 4-hydroxybenzaldehyde using chloroalkanes as reagents, yielding over 70% of the desired product . Another related compound, 4-(4'-cyano-2'-fluorophenoxy)phenol, is synthesized using 4-hydroxyanisole and 3,4-difluorobenzonitrile, followed by deoxygenation to achieve a total yield of 64% . These methods demonstrate the feasibility of synthesizing phenolic compounds with various substituents through efficient synthetic routes.
Molecular Structure Analysis
The molecular structure of phenolic compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. For example, carbonyl-phenol adducts formed from the reaction of phenolics with hydroxyalkenals have been characterized by one- and two-dimensional NMR and mass spectrometry, revealing structures such as dihydrobenzofuranols, chromane-2,7-diols, and 2H-chromen-7-ols . Similarly, the structure of alkylaminophenol compounds has been analyzed using FTIR, UV-Vis spectrometry, and computational spectral studies, providing insights into their electronic and structural properties .
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including etherification, reduction, diazotization, and hydrolysis, to form new compounds with different properties . The reactivity of the hydroxyethoxy group in 4-(2-Hydroxyethoxy)phenol suggests that it could participate in similar reactions, potentially leading to the formation of novel derivatives with applications in different domains.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For instance, the presence of hydroxymethyl groups and various para substituents in derivatives of 2,6-bis(hydroxymethyl)phenol results in the formation of hydrogen-bonded networks and potential weak inter-sheet pi-pi interactions . The electronic structure, molecular electrostatic potential, and non-linear optical properties of phenolic compounds can be characterized using computational methods, providing valuable information about their behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Bioactivity and Pharmacological Properties
- p-Coumaric acid and its conjugates display a range of biological activities including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis effects, and also exhibit mitigatory effects against diabetes, obesity, hyperlipaemia, and gout. These effects are notably enhanced upon conjugation with compounds like p-coumaric acid, which is structurally related to 4-(2-Hydroxyethoxy)phenol (Pei et al., 2016).
Chemical Synthesis and Industrial Applications
- The synthesis of 4-(2,4-Dichlorophenoxy) phenol , a pharmaceutical intermediate, is achieved through a series of reactions starting from 2,4-dichlorophenol, showcasing the chemical versatility and industrial relevance of phenolic compounds (Quan, 2005).
Bioremediation and Environmental Applications
- Laccase from Fusarium incarnatum in a reverse micelles system effectively degrades Bisphenol A, a phenolic environmental pollutant. This demonstrates the potential use of phenolic compound derivatives in bioremediation processes (Chhaya & Gupte, 2013).
Medical Research and Therapeutic Applications
- Phenolic compounds from Gastrodia elata , including 4-hydroxy-3-methoxybenzaldehyde, have been studied for their anti-asthmatic activity, indicating the potential therapeutic applications of phenolic compounds in respiratory conditions (Jang, Lee, & Kim, 2010).
Safety And Hazards
“4-(2-Hydroxyethoxy)phenol” is associated with certain hazards. It causes serious eye irritation (H319). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
4-(2-hydroxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKWXRUINJHOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431431 | |
| Record name | 4-(2-hydroxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)phenol | |
CAS RN |
13427-53-7 | |
| Record name | 4-(2-hydroxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxyethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

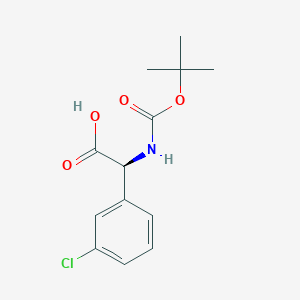



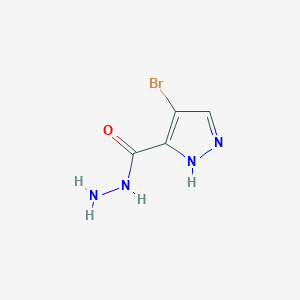
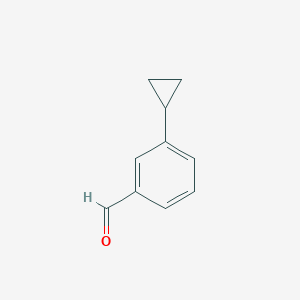
![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)
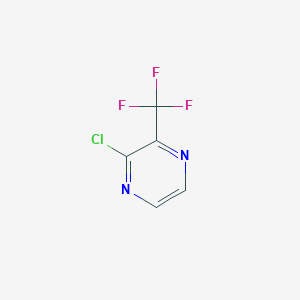

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)
